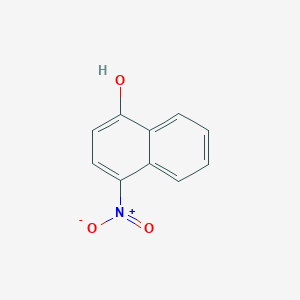

4-Nitro-1-naphthol

概要

説明

KAT8-IN-1は、ヒストンのアセチル化に関与する酵素であるリシンアセチルトランスフェラーゼ8(KAT8)の阻害剤として知られる化学化合物です。 この化合物は、特に癌や炎症性疾患などの疾患の文脈における潜在的な治療的用途について研究されています .

準備方法

KAT8-IN-1の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 特定の合成経路と反応条件は一般的に専有であり、製造業者によって異なる場合があります。 工業生産方法は、通常、これらの合成経路を最適化して、高収率と純度を確保します .

化学反応の分析

KAT8-IN-1は、主にリシンアセチルトランスフェラーゼ8の阻害剤としての役割に関連する反応を起こします。 これらの反応には以下が含まれます。

アセチル化: KAT8-IN-1は、リシンアセチルトランスフェラーゼ8が触媒するプロセスであるヒストンのリシン残基のアセチル化を阻害します

結合反応: この化合物は、リシンアセチルトランスフェラーゼ8の活性部位に結合し、酵素がその天然基質と相互作用するのを防ぎます.

これらの反応で使用される一般的な試薬と条件には、コ基質としてのアセチル補酵素Aと、適切なpHとイオン強度を維持するためのさまざまな緩衝液が含まれます . これらの反応から生成される主な生成物は、アセチル化ヒストンおよび他のタンパク質です .

科学研究への応用

KAT8-IN-1は、次のような幅広い科学研究への応用があります。

化学: リシンアセチルトランスフェラーゼ8とそのヒストンアセチル化における役割を含む生化学的経路を研究するためのツール化合物として使用されます.

生物学: 遺伝子発現のエピジェネティックな調節と、クロマチンリモデリング、細胞増殖、分化、アポトーシスなどの細胞プロセスに対するヒストンアセチル化の影響を理解するための研究で使用されます.

医学: リシンアセチルトランスフェラーゼ8の活性を阻害することにより、癌や炎症性疾患などの疾患の治療における潜在的な治療的用途について調査されています

産業: リシンアセチルトランスフェラーゼ8および関連経路を標的とする新しい化学プローブおよび治療薬の開発に使用されます.

科学的研究の応用

Synthetic Chemistry

4-Nitro-1-naphthol serves as a reagent in synthetic chemistry for preparing azo compounds. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.

Key Reactions:

- Reduction: The nitro group can be reduced to an amino group, facilitating further chemical transformations.

- Substitution: The hydroxyl group on the naphthol can participate in substitution reactions, allowing for the introduction of various substituents.

Biological Applications

In biological research, this compound is employed as a chromogenic substrate for enzyme assays. Its strong absorbance at specific wavelengths makes it suitable for detecting enzymatic activity.

Example:

- In studies involving Escherichia coli β-D-galactosidase, this compound derivatives demonstrated enhanced catalytic efficiency compared to other substrates, indicating its potential in biochemical assays .

Medical Research

Research has indicated potential therapeutic applications of this compound derivatives in treating various diseases due to their biological activity. The compound's ability to interact with biological systems makes it a candidate for drug development.

Case Study:

- A study explored the reduction of this compound to its amino derivative, which exhibited improved biological properties, suggesting its utility in medicinal chemistry .

Dye Industry

This compound is extensively used in the dye industry for coloring textiles and other materials. Its vivid color and stability under various conditions make it an ideal choice for dye formulations.

| Property | Value |

|---|---|

| Color Fastness | High |

| Solubility | Soluble in organic solvents |

| Application | Textile dyeing |

Environmental Monitoring

The compound has been utilized in environmental studies as a marker for pollution detection due to its distinct chemical properties. Its presence can indicate contamination levels in water bodies.

作用機序

KAT8-IN-1は、リシンアセチルトランスフェラーゼ8の活性を阻害することにより効果を発揮します。 この化合物は、酵素の活性部位に結合し、ヒストンやその他のタンパク質のリシン残基をアセチル化することを防ぎます . この阻害は、リシンアセチルトランスフェラーゼ8の正常な機能を阻害し、遺伝子発現と細胞プロセスに変化をもたらします . 関与する分子標的と経路には、ヒストンH4リシン16(H4K16)のアセチル化とクロマチン構造の調節が含まれます .

類似の化合物との比較

KAT8-IN-1は、他の阻害剤と比較して、リシンアセチルトランスフェラーゼ8に対する選択性においてユニークです。 類似の化合物には以下が含まれます。

C646: KAT3Bとリシン脱アセチル化酵素の阻害剤であり、KAT8-IN-1と比較してより幅広い標的を持っています.

N-フェニル-5-ピラゾロン誘導体: 化合物19および34は、KAT8-IN-1と同様に、リシンアセチルトランスフェラーゼ8の選択的阻害剤として特定されています.

CTx-648/PF-9363: KAT6A/Bの強力かつ選択的な阻害剤であり、乳がんモデルで有効性が示されています.

KAT8-IN-1は、リシンアセチルトランスフェラーゼ8の特異的な阻害により、この酵素の生物学的機能と治療の可能性を研究するための貴重なツールとなっています .

類似化合物との比較

KAT8-IN-1 is unique in its selectivity for lysine acetyltransferase 8 compared to other inhibitors. Similar compounds include:

C646: An inhibitor of KAT3B and lysine deacetylases, which has a broader range of targets compared to KAT8-IN-1.

N-phenyl-5-pyrazolone derivatives: Compounds 19 and 34 have been identified as selective inhibitors of lysine acetyltransferase 8, similar to KAT8-IN-1.

CTx-648/PF-9363: A potent and selective inhibitor of KAT6A/B, which has shown efficacy in breast cancer models.

KAT8-IN-1 stands out due to its specific inhibition of lysine acetyltransferase 8, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .

生物活性

4-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol, known for its diverse biological activities and applications in various fields, including pharmacology, toxicology, and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its nitro group at the 4-position of the naphthol structure. Its chemical structure contributes to its reactivity and biological interactions:

- Molecular Formula : C10H7NO3

- Molecular Weight : 189.17 g/mol

- CAS Number : 100-02-7

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, where it inhibited growth at concentrations as low as 50 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Cytotoxicity and Anticancer Activity

This compound has shown potential anticancer properties in several studies:

- Cell Lines Tested : It has been tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- IC50 Values : The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HepG2 cells, indicating significant cytotoxic effects .

The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This apoptotic effect is attributed to oxidative stress generated by reactive oxygen species (ROS) in cancer cells .

3. Enzyme Inhibition

This compound acts as a substrate for various enzymes, including alkaline phosphatase. Studies have shown that it can enhance the enzymatic activity of alkaline phosphatase significantly compared to other substrates . This property makes it useful in biochemical assays for enzyme activity.

Toxicological Profile

Despite its beneficial properties, this compound poses certain toxicological risks:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) based on PubChem data .

- Mutagenicity : Some studies suggest potential mutagenic effects, necessitating caution in handling and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. This suggests potential use in developing antimicrobial agents for treating infections caused by resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, supporting its potential as an anticancer agent .

特性

IUPAC Name |

4-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRNGLMBHIITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209238 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-62-9 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 605-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。